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Compound of Interest

Compound Name: Agaritine

Cat. No.: B1664429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of agaritine, a naturally occurring

phenylhydrazine derivative found in Agaricus species mushrooms, and its primary metabolite,

4-(hydroxymethyl)phenylhydrazine (HMPH). Due to the inherent instability of HMPH, direct

comparative toxicity studies are scarce. Therefore, this guide focuses on the available

genotoxicity data for agaritine and related hydrazine compounds, the metabolic pathways

leading to toxic metabolites, and the subsequent cellular responses.

Executive Summary
Agaritine itself is considered a pro-carcinogen and exhibits weak genotoxicity. Its toxicity is

primarily attributed to its metabolic activation. In vivo, the enzyme γ-glutamyltransferase

metabolizes agaritine to HMPH. HMPH is an unstable intermediate that is further oxidized to

the highly reactive 4-(hydroxymethyl)benzenediazonium (HMBD) ion. This diazonium ion is

considered the ultimate carcinogen, capable of forming adducts with DNA and inducing

mutations. While direct quantitative toxicity data (e.g., LD50, IC50) for HMPH is lacking due to

its instability, studies on agaritine and other hydrazine derivatives provide significant insights

into their potential hazards.

Data Presentation: Genotoxicity and Acute Toxicity
The following tables summarize the available quantitative data on the genotoxicity of agaritine
and the acute toxicity of the related compound, phenylhydrazine.
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Table 1: In Vivo Genotoxicity of Agaritine in lacI Transgenic Mice

Test
Substance

Dosing
Regimen

Organ

Mutant
Frequency
(MF) Increase
over Control

Reference

Crude Agaritine

Extract

120 mg/kg body

weight/day for 15

weeks

Kidney 100% [1]

Crude Agaritine

Extract

120 mg/kg body

weight/day for 15

weeks

Forestomach 50% [1]

Fresh A.

bisporus

30 mg/kg body

weight/day

(averaged) for 15

weeks

Kidney
Not statistically

significant
[1]

Freeze-dried A.

bisporus

80 mg/kg body

weight/day for 15

weeks

Kidney
Not statistically

significant
[1]

Table 2: In Vitro Genotoxicity of Agaritine and a Related Hydrazine Derivative

Test
Substance

Assay
Cell
Type/Strain

Metabolic
Activation

Result Reference

Agaritine Ames Test

Salmonella

typhimurium

TA104

Without S9

mix

Weakly

mutagenic

N'-acetyl-4-

(hydroxymeth

yl)phenylhydr

azine

Hepatocyte

Primary

Culture/DNA

Repair Test

Rat

hepatocytes
Endogenous Positive [2]

Table 3: Acute Toxicity of Phenylhydrazine (a related hydrazine compound)
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Route of
Administration

Animal Model LD50 Reference

Oral Rat 188 mg/kg

Oral Mouse 175 mg/kg

Oral Guinea Pig 80 mg/kg

Mandatory Visualization
The following diagrams illustrate the metabolic activation of agaritine and the subsequent

cellular response to the DNA damage induced by its reactive metabolite.
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Metabolic activation of agaritine to its ultimate carcinogenic metabolite.
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Generalized DNA damage and repair signaling pathway initiated by alkylating agents.

Experimental Protocols
Detailed experimental protocols for the key experiments cited are provided below.

In Vivo Genotoxicity Assay in lacI Transgenic Mice (Big
Blue®)

Objective: To assess the mutagenic potential of agaritine in various tissues of a living

organism.
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Animal Model: Female lacI transgenic mice (Big Blue®).

Dosing:

Group 1 (Crude Agaritine): A mushroom extract containing 30% agaritine was mixed into

powdered chow, corresponding to a daily dose of 120 mg/kg body weight.

Group 2 (Fresh Mushrooms): Fed fresh Agaricus bisporus mushrooms three days a week,

with an average daily agaritine dose of 30 mg/kg body weight.

Group 3 (Freeze-dried Mushrooms): Fed a diet containing 25% (w/w) freeze-dried

mushrooms, corresponding to a daily agaritine dose of 80 mg/kg body weight.

Control Groups: Negative control (standard lab chow) and positive controls (N-

nitrosodimethylamine, N-nitrosomethylurea, or urethane) were used.

Treatment Duration: 15 weeks.

Endpoint Analysis (Mutant Frequency):

Following the treatment period, DNA was extracted from various organs (forestomach,

kidney, liver, lung, and glandular stomach).

The lacI transgene was recovered from the genomic DNA using in vitro packaging

extracts.

The resulting bacteriophage particles were used to infect E. coli bacteria.

The infected bacteria were plated on a medium containing a chromogenic substrate (X-

Gal). Phages with a mutated lacI gene result in blue plaques, while those with a non-

mutated gene form colorless plaques.

The mutant frequency (MF) was calculated as the ratio of blue plaques to the total number

of plaques.

Ames Test (Bacterial Reverse Mutation Assay)
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Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse

mutations in histidine-requiring strains of Salmonella typhimurium.

Bacterial Strain:Salmonella typhimurium strain TA104 is particularly sensitive to mutagens

that cause oxidative damage and base-pair substitutions.

Methodology:

A culture of the S. typhimurium tester strain is mixed with the test compound (agaritine or

its derivatives) in the presence or absence of a metabolic activation system (S9 mix from

rat liver).

This mixture is incorporated into a top agar overlay and poured onto a minimal glucose

agar plate.

The plates are incubated at 37°C for 48-72 hours.

Only bacteria that have undergone a reverse mutation to histidine independence can grow

and form colonies.

The number of revertant colonies on the test plates is compared to the number of

spontaneous revertant colonies on the negative control plates. A significant, dose-

dependent increase in the number of revertant colonies indicates a mutagenic potential.

Hepatocyte Primary Culture/DNA Repair Test
(Unscheduled DNA Synthesis - UDS)

Objective: To assess the ability of a chemical to induce DNA damage that is repaired by the

process of excision repair in primary cultures of mammalian hepatocytes.

Cell Type: Primary hepatocytes isolated from rats or mice.

Methodology:

Hepatocytes are isolated and cultured on coverslips.
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The cells are exposed to the test substance (e.g., N'-acetyl-4-

(hydroxymethyl)phenylhydrazine) in the presence of [³H]-thymidine.

If the test substance induces DNA damage, the cells will initiate DNA repair, which

involves the removal of the damaged segment and the synthesis of a new segment. This

repair synthesis is termed "unscheduled DNA synthesis" (UDS) as it occurs outside of the

normal S-phase of the cell cycle.

The incorporation of [³H]-thymidine during UDS is measured by autoradiography.

The number of silver grains over the nucleus of non-S-phase cells is counted. A significant

increase in the net grain count in treated cells compared to control cells indicates a

positive genotoxic response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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